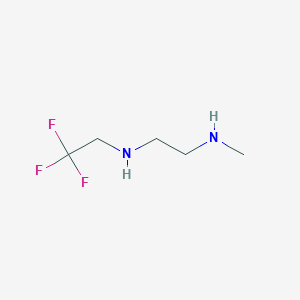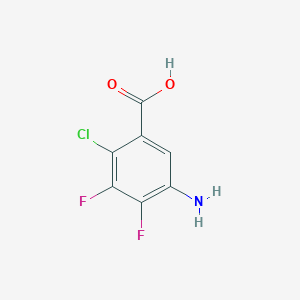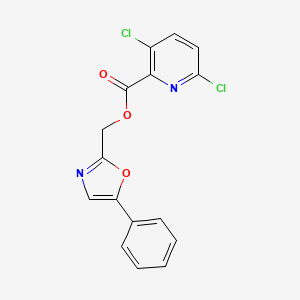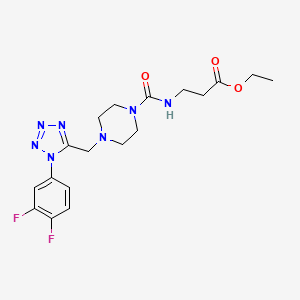![molecular formula C19H19N3O6 B2812245 8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-07-3](/img/structure/B2812245.png)
8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a 2,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (O-CH3) attached at the 2nd and 4th positions .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step sequences starting from simpler molecules. For example, one of the earliest syntheses of a related compound, DMPEA, involved a multi-step sequence starting from vanillin .Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For instance, 3,4-Dimethoxyphenylacetone has a molecular weight of 194.2271 .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. For example, 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 3,4-Dimethoxyphenylacetone is soluble in water .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
Several studies have detailed the synthesis and molecular structure of compounds that share structural similarities with the chemical . For example, the synthesis of triazolo[2,3-h]-7,9-thiaza-11-crown-4, which contains an 11-membered ring demonstrating potential for metal atom complexation, illustrates the intricate processes involved in creating complex cyclic compounds for specific scientific applications (Lazrak et al., 2000). Additionally, the structural analysis of a tricyclic trisiladiene by Teng et al. (1998) provides insights into the conformational behavior of medium-sized rings, which is crucial for understanding the physical and chemical properties of such compounds (Teng et al., 1998).
Potential Applications
Research into the chemical shift assignment and molecular modeling studies of chromene derivatives by Santana et al. (2020) demonstrates the potential of structurally complex molecules as leads for new anticancer drugs. Their work, involving Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations, highlights the promise of such compounds in drug discovery and development (Santana et al., 2020).
Conformational Studies
The conformational behavior of medium-sized rings, as investigated by Elhadi et al. (1982), further underscores the complexity and versatility of these compounds. Such studies are vital for understanding the reactivity and interaction mechanisms of cyclic compounds, potentially paving the way for their application in synthetic chemistry and material science (Elhadi et al., 1982).
Propiedades
IUPAC Name |
8-(2,4-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-21-16-15(17(23)22(2)19(21)25)13(14-11(20-16)8-28-18(14)24)10-6-5-9(26-3)7-12(10)27-4/h5-7,13,20H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLRBEUCUNAWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18572850 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)






![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)

